2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a fluorine atom and a nitro group attached to a phenyl ring. This compound is classified under alcohols due to the presence of a hydroxyl (-OH) functional group. Its molecular formula is , and it plays a significant role in various scientific applications, particularly in medicinal chemistry and materials science.
The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol typically involves several key steps:
This synthetic route allows for high yields and purity of the desired compound, making it suitable for further applications in research and industry .
The molecular structure of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol can be represented as follows:
InChI=1S/C8H8FNO3/c9-6-3-1-2-4(10)5(6)7(11)8(12)13/h1-3,10H,4H2CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OThis structural arrangement imparts unique chemical properties that are beneficial for various applications .
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol participates in several chemical reactions due to its functional groups:
These reactions are crucial for developing pharmaceutical intermediates and materials with specific functionalities .
The mechanism of action for 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol primarily revolves around its interactions at the molecular level:
These mechanisms make this compound a valuable candidate for drug development and other applications in medicinal chemistry .
The compound's stability and reactivity are influenced by its structural features, making it suitable for various applications in both laboratory settings and industrial processes .
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol has several significant scientific uses:
These applications underscore its importance as a versatile compound in modern chemical research .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: